molecular formula C11H6BrF3N2 B1391855 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine CAS No. 1119090-26-4

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Cat. No.: B1391855
CAS No.: 1119090-26-4
M. Wt: 303.08 g/mol
InChI Key: HRRWDUZFMHTIOI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₁H₆BrF₃N₂ Molecular Weight: 303.09 g/mol CAS Number: 1119090-26-4 This compound is a brominated pyrimidine derivative featuring a trifluoromethyl-substituted phenyl group at the 2-position of the pyrimidine ring.

Properties

IUPAC Name

5-bromo-2-[2-(trifluoromethyl)phenyl]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3N2/c12-7-5-16-10(17-6-7)8-3-1-2-4-9(8)11(13,14)15/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRWDUZFMHTIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Synthesis via Reaction of 2-Bromomalonaldehyde with Amidine Derivatives

Overview:
A novel and efficient method involves a one-step reaction where 2-bromomalonaldehyde reacts directly with amidine compounds to yield the target pyrimidine derivative. This approach simplifies the synthesis process, reduces cost, and enhances safety.

Procedure Details:

  • Raw materials: 2-bromomalonaldehyde and amidine compounds, both of which are inexpensive and readily available (patent CN110642788A).
  • Reaction conditions:
    • The reaction is performed in an acidic medium, often acetic acid, with the addition of molecular sieves to absorb moisture.
    • The mixture is heated to approximately 80°C, then maintained at 100°C for about 8 hours, monitored via HPLC for completion.
  • Work-up:
    • After the reaction, the mixture is cooled, water is added, and the product is isolated by filtration or extraction with dichloromethane.
    • Purification involves washing and recrystallization, leading to yields around 33-84%, depending on specific substituents.

Advantages:

  • Single-step process
  • Low-cost raw materials
  • Short reaction time
  • Suitable for scale-up in pharmaceutical manufacturing

Multi-Step Synthesis via Sulfonylation of Pyrimidine Intermediates

Overview:
Another prevalent method involves synthesizing a key intermediate, such as 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine, followed by sulfonylation with various sulfonyl chlorides to introduce diverse substituents.

Procedure Details:

  • Step 1: Synthesis of the intermediate compound (e.g., 2-(5-bromo-2-chloropyrimidin-4-ylthio)-4-methoxybenzenamine) using established protocols involving nucleophilic substitution reactions.
  • Step 2: Reaction of this intermediate with aromatic sulfonyl chlorides in dry dichloromethane, in the presence of triethylamine, at 0–5°C, then stirring at room temperature for 7–8 hours (as detailed in the synthesis of derivatives 4a–4i).
  • Work-up:
    • Removal of solvent under reduced pressure
    • Extraction with ethyl acetate
    • Washing with ammonium chloride solution and brine
    • Purification via column chromatography

Reaction Conditions & Yields:

  • The sulfonylation step typically yields 70–78% of the desired product, with physical properties characterized by IR, NMR, and MS spectra.

Advantages:

  • Modular approach allows diversification of substituents
  • Suitable for generating compound libraries for biological evaluation

Alternative Methods and Considerations

While the above methods are most commonly reported, alternative approaches include:

  • Microwave-assisted synthesis:
    Accelerates reaction times, especially in the formation of pyrimidine rings or sulfonylation steps, improving overall efficiency.

  • Catalytic methods:
    Use of catalysts such as copper or palladium to facilitate coupling reactions, although these are less common for this specific compound.

  • Solvent optimization:
    Use of greener solvents like ethanol or ethyl acetate to improve environmental profile.

Data Summary Table: Preparation Methods of 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

Method Raw Materials Key Conditions Reaction Time Yield (%) Advantages References
One-step reaction 2-bromomalonaldehyde + amidine Acetic acid, 80–100°C 8 hours 33–84 Simplified, scalable, cost-effective
Multi-step sulfonylation Pyrimidine intermediate + sulfonyl chloride Dichloromethane, 0–25°C 7–8 hours 70–78 Structural diversity, suitable for pharmaceutical synthesis

Research Findings and Notes

  • The one-step method using 2-bromomalonaldehyde and amidines offers a high-yield, rapid synthesis route with minimal purification steps, making it suitable for large-scale production in pharmaceutical contexts (patent CN110642788A).
  • The multi-step sulfonylation approach provides versatility in functionalization, allowing for the synthesis of derivatives with various substituents, which can be tailored for specific biological activities.
  • Both methods emphasize safety, cost-efficiency, and operational simplicity, aligning with industrial manufacturing standards.
  • The choice of method depends on the desired derivative, scale, and available resources.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Boronic Acids: Reactants in the Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory process. For instance, compounds similar to 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine demonstrated IC50 values comparable to the standard anti-inflammatory drug celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Pyrimidine derivatives have shown significant antimicrobial activity against various pathogens. A study reported that certain substituted pyrimidines exhibited potent antibacterial and antifungal activities. For example, derivatives containing a trifluoromethyl group were particularly effective against Gram-positive bacteria and fungi, suggesting that 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine could be developed into new antimicrobial agents .

Anticancer Potential

The compound has also been investigated for its potential as a cancer therapeutic agent. It has been associated with the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in several cancers. Inhibitors targeting PRMT5 have entered clinical trials, showcasing the relevance of pyrimidine derivatives in cancer treatment strategies .

Agrochemicals

Insecticidal and Fungicidal Applications

Research has demonstrated that pyrimidine derivatives exhibit insecticidal and fungicidal activities. For instance, compounds structurally related to 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine were tested against agricultural pests and pathogens. Results indicated high efficacy rates, making them suitable candidates for developing new agrochemical products .

Material Science

Synthesis of Functional Materials

The unique chemical properties of 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine allow it to be used as a building block in synthesizing advanced materials. Its ability to form stable complexes with metals makes it valuable in creating novel catalysts and electronic materials .

Table 1: Biological Activities of Pyrimidine Derivatives

Compound NameActivity TypeIC50/EC50 ValueReference
5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidineCOX-2 InhibitionComparable to celecoxib
Substituted PyrimidinesAntibacterialMIC = 0.8 - 6.25 µg/ml
Trifluoromethyl PyrimidinesAntifungalEC50 = 10.5 µg/ml

Table 2: Synthesis Methods for Pyrimidine Derivatives

Synthesis MethodDescriptionYield (%)Reference
One-step synthesisSimplified method using readily available reagents>300% improvement over traditional methods
Multi-step synthesisComplex procedures with higher raw material costsVariable

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in medicinal chemistry, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

2-(4'-(Trifluoromethyl)phenyl)-5-bromopyrimidine (CAS: Not specified)
  • Structural Difference : The trifluoromethyl group is para to the pyrimidine ring on the phenyl substituent (vs. ortho in the target compound).
  • Impact: The para-substitution reduces steric hindrance but alters electronic interactions.
5-Bromo-2-(trifluoromethyl)pyrimidine
  • Structural Difference : The trifluoromethyl group is directly attached to the pyrimidine ring (C2) instead of a phenyl group.
  • Impact : Eliminates aromatic π-π stacking opportunities but increases electron-withdrawing effects on the pyrimidine core, which may alter reactivity in cross-coupling reactions .
5-Bromo-4-(2-methylphenyl)pyrimidine (CAS: 941294-34-4)
  • Structural Difference : A methyl-substituted phenyl group is at the 4-position of the pyrimidine ring.
  • Impact : The methyl group introduces steric hindrance and electron-donating effects, contrasting with the electron-withdrawing CF₃ group in the target compound .

Functional Group Variations

5-Bromo-2-(methylsulfonyl)pyrimidine (CAS: 30321-94-9)
  • Structural Difference : A methylsulfonyl group replaces the trifluoromethylphenyl moiety.
2-((5-Bromopyrimidin-2-yl)thio)acetic acid (CAS: 1294446-69-7)
  • Structural Difference : A thioacetic acid group is attached to the pyrimidine ring.
  • Impact : Introduces a reactive thiol group, enabling conjugation or chelation, which is absent in the target compound .

Antifungal Activity

  • Compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide): EC₅₀ = 10.5 μg/mL against Phomopsis sp., outperforming Pyrimethanil (EC₅₀ = 32.1 μg/mL) .
  • Key Insight : The presence of bromine and trifluoromethyl groups correlates with enhanced antifungal efficacy, likely due to increased lipophilicity and target affinity.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents
5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine C₁₁H₆BrF₃N₂ 303.09 1119090-26-4 Br (C5), CF₃-phenyl (C2)
2-(4'-(Trifluoromethyl)phenyl)-5-bromopyrimidine C₁₁H₆BrF₃N₂ 303.09 Not specified Br (C5), CF₃-phenyl (C4')
5-Bromo-2-(trifluoromethyl)pyrimidine C₅H₂BrF₃N₂ 217.98 Not specified Br (C5), CF₃ (C2)
5-Bromo-4-(2-methylphenyl)pyrimidine C₁₁H₉BrN₂ 249.11 941294-34-4 Br (C5), methylphenyl (C4)

Table 2: Antifungal Activity of Selected Analogs

Compound Target Pathogen EC₅₀ (μg/mL) Reference Compound (EC₅₀)
5o Phomopsis sp. 10.5 Pyrimethanil (32.1)
5f Phomopsis sp. ~100% inhibition at 50 μg/mL Pyrimethanil (85.1%)

Biological Activity

5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-inflammatory and anticancer properties, along with structure-activity relationships (SARs) and relevant case studies.

  • Molecular Formula : C5_{5}H2_{2}BrF3_{3}N
  • CAS Number : 799557-86-1
  • InChI Key : GIFDWXWNFKZVEI-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects :
    • Studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For instance, similar compounds demonstrated IC50_{50} values around 0.04 μmol for COX-2 inhibition, indicating strong anti-inflammatory potential .
  • Anticancer Activity :
    • A recent study highlighted that derivatives of pyrimidine compounds exhibit promising anticancer properties. For example, a structurally related compound showed an IC50_{50} value of 9.22 ± 0.17 μM against HeLa cell lines, demonstrating significant growth inhibition over time .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group and bromine atom in the structure of 5-bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine contributes to its enhanced biological activity. The trifluoromethyl group has been associated with increased potency in various biological assays due to its electron-withdrawing nature, which can stabilize reactive intermediates and enhance binding affinity to target proteins .

Case Study 1: Anti-inflammatory Activity

A series of pyrimidine derivatives were tested for their ability to inhibit COX enzymes. The compounds were evaluated using carrageenan-induced paw edema models, revealing that some derivatives exhibited comparable efficacy to established anti-inflammatory drugs like celecoxib .

Case Study 2: Anticancer Potential

In a study assessing the anticancer effects of various pyrimidine derivatives, it was found that modifications to the core structure significantly influenced their activity against cancer cell lines. The compound showed promising results, with a notable decrease in cell viability at higher concentrations after extended incubation periods .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50_{50} Value (μM)Reference
Anti-inflammatory5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine0.04
AnticancerRelated pyrimidine derivative9.22

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine?

  • Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging brominated pyrimidine intermediates (e.g., 2-bromopyrimidine) with aryl boronic acids or trifluoromethyl-substituted phenyl precursors. Microwave-assisted aminocarbonylation or Suzuki-Miyaura coupling may enhance efficiency . Purification typically involves column chromatography under inert conditions, with characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity .

Q. How should researchers handle contradictions in spectroscopic data during characterization?

  • Methodology : Discrepancies in NMR or mass spectra may arise from residual solvents, regioisomeric byproducts, or dynamic effects. Validate results by:

  • Repeating synthesis under controlled conditions (e.g., anhydrous solvents, precise stoichiometry).
  • Using 2D NMR (e.g., 1H-1H COSY^1 \text{H-}^1 \text{H COSY}, 1H-13C HSQC^1 \text{H-}^{13} \text{C HSQC}) to resolve overlapping signals.
  • Comparing experimental data with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

Q. What safety protocols are critical for handling brominated pyrimidines?

  • Methodology :

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact.
  • Store at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.
  • For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
  • Dispose via hazardous waste channels compliant with local regulations .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for this compound?

  • Methodology :

  • Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways.
  • Use machine learning (ML) to analyze experimental datasets and predict optimal catalysts (e.g., Pd(PPh3_3)4_4), solvent systems (e.g., THF/DMF), and temperatures.
  • Validate predictions via high-throughput screening in microreactors .

Q. What strategies address low yields in trifluoromethylphenyl group incorporation?

  • Methodology :

  • Evaluate steric/electronic effects of the trifluoromethyl group using Hammett parameters or frontier molecular orbital (FMO) analysis.
  • Optimize ligand selection (e.g., XPhos for bulky substrates) to enhance catalytic turnover.
  • Introduce directing groups (e.g., pyrimidine N-oxides) to improve regioselectivity during cross-coupling .

Q. How does the bromine substituent influence the compound’s reactivity in downstream applications?

  • Methodology :

  • Perform comparative studies with non-brominated analogs to assess halogen bonding effects.
  • Investigate bromine’s role in C–X bond activation (e.g., SNAr reactions) via kinetic isotope effect (KIE) studies.
  • Use X-ray crystallography to analyze intermolecular interactions in co-crystals with biological targets .

Q. What analytical techniques resolve ambiguities in regiochemical assignments?

  • Methodology :

  • Combine NOESY/ROESY NMR to probe spatial proximity of substituents.
  • Apply X-ray photoelectron spectroscopy (XPS) to confirm bromine’s electronic environment.
  • Utilize tandem MS/MS fragmentation patterns to distinguish regioisomers .

Data Contradiction and Validation

Q. How to reconcile conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Methodology :

  • Validate assay reproducibility across multiple cell lines (e.g., HEK293 vs. HeLa).
  • Perform molecular docking simulations to assess binding mode consistency with crystallographic data.
  • Use statistical tools (e.g., principal component analysis (PCA)) to identify outliers in high-dimensional datasets .

Q. What experimental controls are essential for reproducibility in catalytic reactions?

  • Methodology :

  • Include negative controls (e.g., catalyst-free reactions) to rule out non-catalytic pathways.
  • Monitor reaction progress via in situ FTIR or Raman spectroscopy.
  • Standardize substrate purity (>95% by HPLC) and moisture levels (<50 ppm) .

Tables for Key Data

Property Value/Technique Reference
Typical Purity >97% (HPLC)
Storage Conditions 2–8°C, argon atmosphere
Common Byproducts Dehalogenated or dimerized derivatives
Preferred Solvents THF, DMF, dichloromethane (anhydrous)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine
Reactant of Route 2
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5-Bromo-2-(2-(trifluoromethyl)phenyl)pyrimidine

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